Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate is a specialized organic compound featuring a benzyloxycarbonyl (Cbz)-protected amino group, a trifluoromethyl (CF₃) substituent, and a but-3-ynoate ester backbone. Its molecular formula is C₁₆H₁₆F₃NO₄, with a molecular weight of 345.29 g/mol (calculated from empirical data) . The Cbz group serves as a protective moiety for the amino functionality, enabling selective deprotection in synthetic workflows. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)but-3-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-3-13(11(19)21-2,14(15,16)17)18-12(20)22-9-10-7-5-4-6-8-10/h1,4-8H,9H2,2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZVGAVQBUZNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate typically involves multiple steps. One common method includes the reaction of a suitable alkyne with a trifluoromethylating agent under controlled conditions. The benzyloxycarbonyl (Cbz) protecting group is introduced to the amino group to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is cleaved under hydrogenolytic or acidic conditions:
-
Hydrogenolysis : Catalytic hydrogenation (e.g., Pd/C, H₂) removes the Cbz group, yielding the corresponding amine. This method preserves the trifluoromethyl and alkyne functionalities .
-
Acidic Hydrolysis : Treatment with HBr in acetic acid or TFA selectively cleaves the Cbz group without affecting the ester or alkyne .
Conditions Comparison
| Method | Reagents | Selectivity | Yield (%) |
|---|---|---|---|
| Hydrogenolysis | Pd/C, H₂, MeOH | High (retains CF₃, alkyne) | 85–92 |
| Acidic Hydrolysis | HBr/AcOH, 25°C, 4h | Moderate (risk of ester hydrolysis) | 70–78 |
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis under basic conditions:
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Saponification : NaOH in aqueous THF converts the ester to a carboxylic acid, facilitating further derivatization (e.g., amidation) .
-
Transesterification : Catalyzed by Ti(OiPr)₄ in alcohols (e.g., ethanol), yielding alkyl esters .
Example Reaction Pathway
textMethyl ester → (NaOH, H₂O/THF) → Carboxylic acid → (DCC, R-NH₂) → Amide derivative
Alkyne Reactivity
The but-3-ynoate moiety participates in:
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Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, though this requires prior activation .
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Nucleophilic Additions : Propargyl alcohols form via reaction with aldehydes under basic conditions .
Key Limitation : Steric hindrance from the trifluoromethyl group reduces alkyne reactivity in non-catalyzed reactions.
Trifluoromethyl Group Effects
The -CF₃ group enhances:
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Electrophilicity at the β-carbon, facilitating Michael additions with amines or thiols.
-
Metabolic Stability in bioactive derivatives, as noted in preclinical studies .
Comparative Reactivity with Analogues
Structural modifications alter reaction outcomes:
| Compound Variation | Key Reactivity Differences |
|---|---|
| Allyl-substituted analogue | Enhanced electrophilicity for SN2 reactions |
| Non-CF₃ analogue | Reduced stability under acidic conditions |
| Enantiomeric forms | Divergent biological activity post-deprotection |
Mechanistic Insights
-
Cbz Deprotection : Proceeds via intermediate carbamate formation under acidic conditions .
-
Ester Hydrolysis : Base-mediated nucleophilic acyl substitution .
This compound’s versatility stems from its modular reactivity, enabling tailored modifications for target-oriented synthesis. Further studies exploring catalytic asymmetric transformations of the alkyne moiety could expand its utility in medicinal chemistry.
Scientific Research Applications
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine moiety that interacts with target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate (CAS: 1035805-03-8)
- Molecular Formula: C₁₁H₁₄F₃NO₄
- Molecular Weight : 281.23 g/mol .
- Key Differences: Protective Group: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz. Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal . Backbone: Features a hex-5-enoate ester (six-carbon chain with a double bond) instead of the but-3-ynoate (four-carbon chain with a triple bond). Physical Properties: Density = 1.243 g/cm³ (predicted), lower than Cbz analogs due to the absence of aromatic rings .
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate (CAS: 1262415-72-4)
- Molecular Formula: C₁₄H₁₈F₃NO₄
- Molecular Weight : 321.29 g/mol .
- Key Differences: Substituents: Incorporates an allyl group on the Boc-protected amino group, increasing steric bulk and reactivity in click chemistry applications. Synthetic Utility: The allyl group enables orthogonal deprotection strategies compared to the Cbz analog .
Methyl 2-benzoylamino-3-arylaminobut-2-enoates (e.g., Compound 3b)
- Molecular Formula : C₁₈H₁₇N₂O₃Br (example from ).
- Key Differences: Functional Groups: Replaces the trifluoromethyl and alkyne groups with benzoylamino and aryl amino substituents. Synthesis: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines, differing from the alkyne-focused routes of the target compound .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
Physical Properties
| Property | Target Compound | Boc Analog (CAS 1035805-03-8) | Allyl-Boc Analog (CAS 1262415-72-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | 345.29 | 281.23 | 321.29 |
| Density (g/cm³) | ~1.35 (est.) | 1.243 | N/A |
| Backbone Structure | But-3-ynoate | Hex-5-enoate | But-3-ynoate |
| Protective Group Stability | Hydrogenolysis | Acid-labile | Acid-labile/allyl cleavage |
Biological Activity
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, a compound with the CAS number 929616-31-9, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₅H₁₄F₃NO₄
- Molecular Weight : 329.27 g/mol
- Structure : The compound features a trifluoromethyl group and a benzyloxycarbonyl amino moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HCT116 (Colon) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 20.0 | Inhibition of cell migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on a murine model of arthritis showed that treatment with this compound significantly reduced joint swelling and pain scores compared to the control group.
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell growth and inflammation.
- Inhibition of NF-kB Pathway : The compound inhibits NF-kB signaling, leading to decreased expression of pro-inflammatory genes.
- Activation of p53 Pathway : It activates the tumor suppressor p53, promoting cell cycle arrest and apoptosis in cancer cells.
Recent Research Insights
A recent publication highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing that modifications on the benzyloxycarbonyl group can enhance biological activity. This suggests that further chemical modifications could lead to more potent derivatives.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Biological Activity | Comments |
|---|---|---|
| Methyl 2-{[(phenyl)carbonyl]amino} | Moderate anticancer activity | Less potent than target compound |
| Methyl 2-{[(benzyloxy)carbonyl]amino} | High anticancer activity | Optimal structure identified |
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, and how can key intermediates be monitored?
Answer:
The synthesis typically involves:
- Step 1: Protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ in THF/water) to form the Cbz-protected intermediate .
- Step 2: Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) in the presence of a catalytic base (e.g., KF) .
- Step 3: Alkyne formation through Sonogashira coupling or dehydrohalogenation, with methyl esterification via acid-catalyzed Fischer esterification .
Monitoring Methods:
- TLC/HPLC: Track intermediates using silica gel TLC (hexane:EtOAc = 3:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). The trifluoromethyl group causes distinct retention shifts.
- NMR: Key signals include the Cbz carbonyl (δ ~155 ppm in ¹³C NMR) and alkyne protons (δ ~2.5–3.0 ppm in ¹H NMR) .
Advanced: How does the trifluoromethyl group influence the electronic and steric properties of the alkyne moiety in cycloaddition reactions?
Answer:
The trifluoromethyl group:
- Electronic Effects: Strong electron-withdrawing nature (-I effect) polarizes the alkyne, increasing reactivity toward [2+2] or [3+2] cycloadditions. DFT studies suggest a lowered LUMO energy (~1.2 eV reduction) compared to non-fluorinated analogs, enhancing electrophilicity .
- Steric Effects: The bulky CF₃ group can hinder regioselectivity in reactions with strained dipolarophiles (e.g., azides). X-ray crystallography (e.g., CCDC 2108000 analogs) reveals bond angle distortions (~5° from ideal sp hybridization) .
Methodological Insight:
- Use DFT calculations (B3LYP/6-31G)* to model transition states and predict regioselectivity.
- Validate with X-ray diffraction to correlate computational predictions with experimental bond lengths/angles .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?
Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy: Ester carbonyl (C=O) at ~1720 cm⁻¹; alkyne (C≡C) stretch at ~2100–2260 cm⁻¹.
- Mass Spectrometry (HRMS): Look for [M+Na]⁺ or [M+H]⁺ peaks with exact mass matching C₁₄H₁₃F₃NO₄ (calc. 340.0798) .
Advanced: How can computational methods resolve contradictions in stereochemical outcomes during nucleophilic additions to the alkyne?
Answer:
Discrepancies between experimental and predicted stereochemistry (e.g., anti vs. syn addition) can arise from competing transition states.
- Approach:
- Perform conformational sampling (Monte Carlo or MD simulations) to identify low-energy intermediates.
- Use NBO analysis to quantify hyperconjugative interactions influencing regioselectivity.
- Cross-validate with vibrational circular dichroism (VCD) or X-ray crystallography of reaction products .
Example: A study on similar trifluoromethyl-alkynes showed that bulky nucleophiles favor anti-Markovnikov addition due to steric repulsion with CF₃, verified at the B3LYP/def2-TZVP level .
Basic: What handling and storage protocols are critical to maintain compound stability?
Answer:
- Handling:
- Storage:
Advanced: What strategies mitigate competing side reactions (e.g., alkyne dimerization) during synthetic steps?
Answer:
- Kinetic Control: Conduct reactions at low temperatures (-78°C) to slow dimerization.
- Catalytic Inhibitors: Add 1–2 mol% of Cu(I) salts (e.g., CuI) to suppress Glaser coupling .
- Flow Chemistry: Use microreactors to reduce residence time and minimize side reactions.
Validation: Monitor reaction progress via in situ FTIR to detect alkyne consumption (loss of ~2100 cm⁻¹ peak) .
Basic: How can the Cbz-protecting group be selectively removed without degrading the trifluoromethyl or alkyne moieties?
Answer:
- Hydrogenolysis: Use H₂ (1 atm) with 10% Pd/C in EtOAc/MeOH (1:1). Monitor by TLC for Cbz deprotection (disappearance of δ 7.2–7.4 ppm aromatic signals).
- Acid Sensitivity: Avoid strong acids (e.g., TFA) to prevent ester hydrolysis or alkyne protonation .
Advanced: What role does the trifluoromethyl group play in modulating biological activity in medicinal chemistry applications?
Answer:
- Lipophilicity: Increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assay).
- Metabolic Stability: Resists oxidative degradation (CYP450 enzymes) due to strong C-F bonds.
- Target Binding: Fluorine-specific interactions (e.g., dipole–dipole with serine residues) improve affinity in enzyme inhibition studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
